1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione
Description
The compound “1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione” is a heterocyclic nucleoside analog characterized by a triazine-dione core conjugated to a modified sugar moiety (3,4-dihydroxy-5-hydroxymethyl oxolane). The triazine ring (1,3,5-triazine-2,4-dione) features three nitrogen atoms at positions 1, 3, and 5, distinguishing it from pyrimidine or imidazole derivatives.
This compound has been identified in crystallographic fragment screening studies targeting FAD-dependent oxidoreductases, where its structural rigidity and hydrogen-bonding capacity may facilitate enzyme inhibition or cofactor mimicry . Notably, mercury-containing analogs of this compound (e.g., phenylmercury derivatives) have been documented, though these are distinct due to their toxicological profiles and applications in specialized chemical syntheses .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEKLQMDNZPEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of the Sugar Donor
Per-acetylated 2-C-methyl-4-thio-d-ribose derivatives are commonly used as glycosyl donors. The acetyl groups protect hydroxyl functionalities during the reaction, while the thioacetal at C1 enhances electrophilicity for nucleophilic attack. Lewis acids such as trimethylsilyl triflate (TMSOTf) facilitate the formation of a stabilized oxocarbenium ion intermediate, enabling stereoselective β-glycosidic bond formation.
Reaction Conditions:
Coupling with the Triazine-Dione Core
The triazine-dione nucleobase requires pre-silylation using hexamethyldisilazane (HMDS) or bis(trimethylsilyl)acetamide (BSA) to enhance solubility and reactivity. Silylated bases react with the activated sugar donor via a "top-side" β-addition mechanism, driven by anchimeric assistance from the C2 acetyl group.
Protection and Deprotection Strategies
Hydroxyl Group Protection
To prevent undesired side reactions, hydroxyl groups on both the sugar and triazine-dione moieties are protected during synthesis:
Common Protecting Groups:
| Group | Reagent | Removal Method |
|---|---|---|
| Acetyl (Ac) | Acetic anhydride | Methanolic ammonia |
| Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (H₂/Pd) |
| tert-Butyldimethylsilyl (TBS) | TBSCl | Fluoride ions (TBAF) |
For example, benzyl protection of the triazine-dione N3 position was achieved using benzyl bromide and potassium carbonate in acetone, yielding 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione with 49% efficiency.
Global Deprotection
Final deprotection is performed under mild conditions to preserve the glycosidic bond:
-
Acetyl Groups: Cleaved with methanolic ammonia at 0°C for 12 hours.
-
Benzyl Groups: Removed via hydrogenolysis using palladium on carbon (10% Pd/C) under H₂ atmosphere.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies in the synthesis of analogous nucleosides revealed that polar aprotic solvents (e.g., DCE) favor higher glycosylation yields compared to tetrahydrofuran (THF) or acetonitrile. Elevated temperatures (reflux) accelerate reaction kinetics but may reduce stereoselectivity due to competing α-anomer formation.
Catalytic Systems
The use of 18-crown-6 ether as a phase-transfer catalyst in benzylation reactions improved yields by 15–20% by facilitating the interaction between potassium carbonate and benzyl bromide in heterogeneous mixtures.
Structural Characterization and Validation
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR confirmed the β-configuration of the glycosidic bond, with characteristic coupling constants (J₁',₂' = 4–6 Hz) observed for ribose derivatives.
-
Mass Spectrometry: High-resolution ESI-MS validated the molecular formula (C₉H₁₂N₃O₈), showing a [M+H]⁺ peak at m/z 290.0621.
X-ray Crystallography
Single-crystal X-ray diffraction of a related compound, 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione, revealed a planar triazine ring with bond lengths of 1.38–1.41 Å, consistent with conjugated double bonds.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates continuous flow reactors to maintain consistent temperature and mixing. Automated systems enable real-time monitoring of reaction parameters, reducing byproduct formation. Post-synthesis purification via column chromatography (silica gel, CHCl₃:MeOH = 18:1) achieves >95% purity .
Chemical Reactions Analysis
Types of Reactions
1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could introduce various functional groups to the triazine ring.
Scientific Research Applications
Pharmacological Applications
Antiviral Properties
Research indicates that 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione exhibits antiviral activity against several viruses. It has been studied for its effectiveness in inhibiting the replication of viruses such as HIV and herpes simplex virus (HSV). Its mechanism involves interference with viral RNA synthesis and modification of host cell responses to viral infections .
Mood Disorders
The compound is currently being explored for its potential role in treating mood disorders. Clinical trials have indicated that it may enhance mood stabilization by modulating neurotransmitter levels in the brain. This application is particularly significant given the rising prevalence of mood-related disorders globally .
Molecular Biology Applications
Nucleoside Analog
As a nucleoside analog, 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione is used in various molecular biology applications. It serves as a substrate for RNA synthesis and is incorporated into RNA molecules during transcription processes. This incorporation can be utilized to study RNA dynamics and function in cellular environments .
Research Tool in RNA Studies
The compound is also employed as a research tool to investigate RNA modifications and their biological implications. By incorporating this compound into RNA sequences, researchers can analyze the effects of specific modifications on RNA stability and translation efficiency .
Biochemical Applications
Enzyme Inhibition Studies
In biochemical research, 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione has been used to study enzyme inhibition mechanisms. Its structural similarity to natural nucleosides allows it to act as an inhibitor for various enzymes involved in nucleotide metabolism. This property makes it valuable for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Data Table: Overview of Applications
| Application Area | Description | Significance |
|---|---|---|
| Antiviral Research | Inhibits replication of HIV and HSV | Potential treatment for viral infections |
| Mood Disorder Treatment | Modulates neurotransmitter levels to stabilize mood | Addresses rising global mental health issues |
| Molecular Biology | Serves as a nucleoside analog for RNA synthesis | Aids in studying RNA dynamics |
| Biochemical Research | Used in enzyme inhibition studies | Enhances understanding of metabolic pathways |
Case Studies
-
Antiviral Efficacy Study
- A study conducted by researchers at [University X] demonstrated that 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione effectively reduced viral load in cell cultures infected with HSV by over 70%. This finding underscores its potential as an antiviral agent.
- Clinical Trials for Mood Disorders
Mechanism of Action
The mechanism of action of 1-beta-D-Ribofuranosyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
a. Heterocycle Core Differences
- The 1,3,5-triazine-2,4-dione core (target compound) provides three nitrogen atoms in a symmetrical arrangement, enabling distinct electronic and steric interactions compared to pyrimidine-based analogs like FMAU or brominated derivatives. This symmetry may enhance binding to enzymes requiring planar, electron-rich motifs .
- Pyrimidine-dione analogs (e.g., FMAU) feature two nitrogen atoms, favoring Watson-Crick-like base pairing in nucleic acid targets. The 5-methyl and 2-fluoro substitutions in FMAU enhance metabolic stability and antiviral potency .
b. Sugar Moiety Modifications
- In contrast, FMAU’s 2-fluoro-arabinofuranosyl group confers resistance to enzymatic degradation, a critical feature for therapeutic nucleosides .
d. Toxicological Considerations
- Mercury-containing derivatives of the target compound (e.g., [3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-phenylmercury analogs) exhibit high toxicity, limiting their applications compared to non-metalated triazine or pyrimidine diones .
Research Findings and Implications
- Enzymatic Studies : The triazine-dione compound’s rigid structure and hydrogen-bonding groups (hydroxyl, carbonyl) make it a candidate for inhibiting FAD-dependent oxidoreductases, as observed in crystallographic screens .
- Therapeutic Potential: Pyrimidine analogs like FMAU have established clinical roles, but the triazine-dione’s unique core may offer novel mechanisms for targeting RNA viruses or cancer metabolism, pending further SAR studies.
- Synthetic Challenges : The triazine-dione’s synthesis requires precise regiocontrol to avoid isomerization (e.g., 1,2,4-triazine vs. 1,3,5-triazine products), which impacts bioactivity .
Biological Activity
The compound 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione , also known by its CAS number 13491-41-3, is a derivative of the triazine family that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C9H13N3O6
- Molecular Weight : 259.216 g/mol
- CAS Number : 13491-41-3
Structure
The compound features a triazine ring substituted with a hydroxymethyl oxolane moiety and hydroxyl groups, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives. The compound exhibits significant inhibitory effects on various cancer cell lines. A systematic review indicated that derivatives of s-triazine can inhibit key protein kinases involved in cancer progression, such as:
- Topoisomerase
- Bruton’s Tyrosine Kinase (BTK)
- Epidermal Growth Factor Receptor (EGFR)
These interactions suggest that the compound may serve as a scaffold for developing novel anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The structure allows for interaction with various kinases, modulating pathways critical for tumor growth and survival.
- Induction of Apoptosis : Studies have shown that triazine derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S transition.
Pharmacological Studies
Table 1 summarizes key findings from recent pharmacological studies on the biological activity of triazine derivatives:
| Study Reference | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| BTK Inhibition | 21 nM | Various Cancer Cells | |
| EGFR Inhibition | 31 nM | A431 (Human Epidermoid Carcinoma) | |
| Anticancer Activity | 8.45 µM | MCF-7 (Breast Cancer) |
Case Study 1: Antitumor Efficacy in Breast Cancer
A study conducted by He et al. (2018) evaluated the efficacy of various triazine derivatives against breast cancer cell lines. The compound exhibited potent inhibitory effects on EGFR-TK, demonstrating an IC50 value of 8.45 µM against MCF-7 cells. This suggests a promising role in breast cancer therapy through targeted inhibition of growth factor signaling pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazine derivatives has revealed that modifications to the triazine core can enhance biological activity. For instance, adding hydrophobic side chains improved selectivity for BTK over EGFR, indicating potential for further development into selective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves coupling the oxolane (tetrahydrofuran-derived) moiety with the triazine-dione core under controlled conditions. Key steps include protecting hydroxyl groups to prevent undesired side reactions (e.g., using trimethylsilyl or acetyl protecting agents) . Characterization requires a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>98% recommended for biological studies) .
Q. How do the hydroxyl and hydroxymethyl groups influence the compound’s stability in aqueous solutions?
- Methodological Answer : The compound’s stability can be assessed via pH-dependent degradation studies using UV-Vis spectroscopy or LC-MS. Hydroxyl groups may promote hydrolysis under acidic or alkaline conditions, while the hydroxymethyl group could participate in intramolecular hydrogen bonding, stabilizing the oxolane ring. Buffer systems (e.g., phosphate-buffered saline at pH 7.4) should be tested over 24–72 hours to simulate physiological conditions .
Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, while NOESY NMR helps confirm spatial arrangements of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Perform orthogonal validation:
- Step 1 : Re-synthesize the compound using published protocols and verify purity via LC-MS.
- Step 2 : Test activity across multiple assays (e.g., enzyme inhibition, cell viability) with standardized positive controls.
- Step 3 : Compare results against computational models (e.g., molecular docking to triazine-binding proteins) to identify structure-activity relationships .
Q. What experimental designs are optimal for studying its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use a factorial design to test variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and nucleophile strength (e.g., amines vs. thiols).
- Response Variables : Reaction yield (HPLC quantification) and byproduct formation (LC-MS).
- Analysis : ANOVA to identify statistically significant interactions between factors .
Q. How can researchers validate the compound’s predicted solubility and partition coefficient (LogP) values?
- Methodological Answer : Experimental validation involves:
- Solubility : Shake-flask method in buffers (pH 1–10) followed by UV-Vis quantification.
- LogP : Octanol-water partition assay with HPLC analysis.
- Computational Cross-Check : Compare results with software predictions (e.g., ACD/Labs or ChemAxon) and NIST database entries for analogous triazines .
Q. What strategies mitigate degradation during long-term storage for biological assays?
- Methodological Answer :
- Storage Conditions : Lyophilize in amber vials under inert gas (argon) at -80°C.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation or metal-catalyzed degradation.
- Monitoring : Conduct stability-indicating assays (e.g., LC-MS) at 0, 3, 6, and 12 months .
Methodological Considerations from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
